

ML385: A Comprehensive Technical Guide to its Role in Cellular Redox Homeostasis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML385

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Abstract

ML385 is a potent and specific small-molecule inhibitor of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. By binding to Nrf2, **ML385** prevents its interaction with the Antioxidant Response Element (ARE) in the promoter region of its target genes. This inhibition disrupts the cellular defense mechanism against oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and the induction of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides an in-depth overview of **ML385**, its mechanism of action, and its role in modulating cellular redox homeostasis. It includes a compilation of quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Cellular redox homeostasis is a tightly regulated process that balances the production of reactive oxygen species (ROS) with their removal by antioxidant defense mechanisms. The Keap1-Nrf2 signaling pathway is a critical component of this system. Under basal conditions, Kelch-like ECH-associated protein 1 (Keap1) targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of a battery of cytoprotective genes. These genes encode for antioxidant enzymes such as heme

oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as proteins involved in glutathione (GSH) synthesis and transport, like glutamate-cysteine ligase catalytic subunit (GCLC) and the cystine/glutamate antiporter SLC7A11.

In certain pathological conditions, such as cancer, the Nrf2 pathway can be constitutively activated, providing a survival advantage to tumor cells by protecting them from oxidative stress induced by chemotherapy and radiotherapy. Therefore, inhibition of Nrf2 has emerged as a promising therapeutic strategy to sensitize cancer cells to treatment. **ML385** was identified as a specific inhibitor of Nrf2, offering a valuable tool for both basic research and drug development.

Mechanism of Action of ML385

ML385 directly binds to the Neh1 domain of Nrf2, which is the region responsible for its dimerization with small Maf proteins (sMafs) and subsequent binding to the ARE. This interaction physically blocks the Nrf2-ARE binding, thereby inhibiting the transcription of Nrf2-dependent genes. The inhibition of these antioxidant and cytoprotective genes by **ML385** leads to a disruption of cellular redox balance, characterized by:

- **Increased Reactive Oxygen Species (ROS):** By downregulating antioxidant enzymes, **ML385** treatment leads to an accumulation of intracellular ROS.
- **Depletion of Glutathione (GSH):** Inhibition of GCLC and SLC7A11 expression reduces the synthesis and availability of GSH, a major cellular antioxidant.
- **Induction of Lipid Peroxidation:** The excess ROS and depleted GSH levels result in increased oxidative damage to lipids, a hallmark of ferroptosis.
- **Sensitization to Ferroptosis:** By creating a pro-oxidant environment and inhibiting key anti-ferroptotic proteins like GPX4 (a downstream target of Nrf2), **ML385** sensitizes cells to ferroptosis.

Quantitative Data on ML385 Efficacy

The following tables summarize the quantitative data on the efficacy of **ML385** from various studies.

Table 1: IC50 Values of **ML385** in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Assay	Reference
A549	Non-Small Cell Lung Cancer	1.9	Nrf2 transcriptional activity	[1]
FaDu	Head and Neck Squamous Cell Carcinoma	~5 (at 48h)	Cell Viability	[2]
YD9	Head and Neck Squamous Cell Carcinoma	~10 (at 72h)	Cell Viability	[2]
KYSE150	Esophageal Squamous Cell Carcinoma	5	Cell Proliferation	[3]
KYSE510	Esophageal Squamous Cell Carcinoma	10	Cell Proliferation	[3]
HTLV-1 infected T-cells	Adult T-cell Leukemia	Not specified	Cell Proliferation	[4]

Table 2: Dose-Dependent Effects of **ML385** on Nrf2 Target Gene and Protein Expression

Cell Line	Target	Treatment Condition	Fold Change (vs. Control)	Method	Reference
A549	Nrf2 (protein)	5 μ M ML385 for 48h	Decrease	Western Blot	[1]
A549	NQO1 (activity)	5 μ M ML385	Significant decrease	Enzyme Activity Assay	[1]
A549	GSH (levels)	5 μ M ML385	Significant decrease	Glutathione Assay	[1]
HCE-2	Nrf2 (protein)	10 μ M ML385 for 24h	Significant reduction	Western Blot	[5]
HCE-2	GPX4 (mRNA)	10 μ M ML385 for 24h	Significant reduction	RT-qPCR	[5]
HCE-2	NQO1 (mRNA)	10 μ M ML385 for 24h	Significant reduction	RT-qPCR	[5]
PC12	SRX1, NQO1, HO-1 (mRNA)	5 μ M ML385	Inhibition of LPS-induced increase	RT-qPCR	[6]
PC12	Nrf2, NQO1, HO-1, SRX1 (protein)	5 μ M ML385	Inhibition of LPS-induced increase	Western Blot	[6]
MGH7	Nrf2 (protein)	5 μ M ML385	Inhibition	Western Blot	[7]
EBC1	NQO1 (protein)	5 μ M ML385 for 48h	Reduction	Western Blot	[7]

Table 3: Effects of **ML385** on Cell Viability and In Vivo Tumor Growth

Cell Line/Model	Treatment	Effect	Reference
FaDu and YD9	ML385 (dose- and time-dependent)	Decreased cell viability	[2]
MGH7	ML385 (up to 10 μ M for 72h)	No significant cytotoxicity	[7]
HTLV-1 infected T-cells	ML385	Decreased cell proliferation and survival	[4]
A549 Xenograft	ML385 (in vivo)	Sensitized tumors to carboplatin therapy	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of **ML385**.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of **ML385** on cell viability.

Materials:

- Cells of interest
- Complete culture medium
- **ML385**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates

- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Treat the cells with various concentrations of **ML385** (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
- After the incubation period, add 10 μ L of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate on a shaker for 15-20 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to determine the protein expression levels of Nrf2 and its downstream targets.

Materials:

- Cells treated with **ML385**
- RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse the treated cells in RIPA buffer on ice.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using the BCA assay.
- Denature equal amounts of protein (e.g., 20-40 μ g) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000 for many common antibodies) overnight at 4°C.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- Quantify the band intensities using image analysis software and normalize to a loading control like β -actin.

Quantitative Real-Time PCR (RT-qPCR)

This protocol is used to measure the mRNA expression levels of Nrf2 target genes.

Materials:

- Cells treated with **ML385**
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan qPCR master mix
- Gene-specific primers (see Table 4 for examples)
- RT-qPCR instrument

Procedure:

- Extract total RNA from the treated cells using an RNA extraction kit.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from an equal amount of RNA using a cDNA synthesis kit.
- Set up the qPCR reaction with the qPCR master mix, cDNA template, and gene-specific primers.
- Run the qPCR reaction on an RT-qPCR instrument using a standard thermal cycling protocol.
- Analyze the data using the $\Delta\Delta C_t$ method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or β -actin).

Table 4: Example Primer Sequences for Human Genes

Gene	Forward Primer (5' to 3')	Reverse Primer (5' to 3')
Nrf2 (NFE2L2)	TCAGCGACGGAAAGAGTAT GA	CCACTGGTTTCTGACTGGTT G
HO-1 (HMOX1)	AAGACTGCGTTCCTGCTCAA C	AAAGCCCTACAGCAACTGTC G
NQO1	AGATGATTGGGCAAGTCGG T	TCCAGACGGTTTCCAGACC T
GCLC	AATGAAGGGCTACACGCAG TC	GCTTTGAATTCACCCTCTCT CC
SLC7A11	TCTGCAGGAGCTGGGTATG A	GGCAACAAAAGCAAGGTAG AGC
GAPDH	GAAGGTGAAGGTCGGAGTC A	GAAGATGGTGATGGGATTTC

Note: Primer sequences should always be validated for specificity and efficiency before use.

Measurement of Lipid Peroxidation (TBARS Assay)

This protocol measures malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

- Cell or tissue lysates
- Thiobarbituric acid (TBA) reagent (e.g., 0.67% TBA in 50% acetic acid)
- Trichloroacetic acid (TCA)
- Butylated hydroxytoluene (BHT) to prevent further oxidation
- MDA standard
- Spectrophotometer or fluorometer

Procedure:

- Homogenize cells or tissues in a suitable buffer containing BHT.
- Precipitate proteins with TCA and centrifuge to collect the supernatant.
- Add TBA reagent to the supernatant.
- Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[\[11\]](#)
[\[12\]](#)
- Cool the samples on ice and centrifuge to remove any precipitate.
- Measure the absorbance of the supernatant at 532 nm or fluorescence at Ex/Em = 530/550 nm.[\[11\]](#)
- Calculate the MDA concentration based on a standard curve generated with an MDA standard.

Measurement of Glutathione (GSH) Levels

This protocol uses DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to quantify GSH.

Materials:

- Cell lysates
- DTNB solution
- Glutathione reductase
- NADPH
- Phosphate buffer
- GSH standard
- Microplate reader

Procedure:

- Lyse cells in a suitable buffer and deproteinize the lysate (e.g., with metaphosphoric acid).
- In a 96-well plate, add the sample or GSH standard.
- Add a reaction mixture containing phosphate buffer, DTNB, and glutathione reductase.
- Initiate the reaction by adding NADPH.
- Immediately measure the rate of color change at 412 nm in a microplate reader. The rate is proportional to the GSH concentration.
- Calculate the GSH concentration in the samples by comparing the reaction rates to a GSH standard curve.

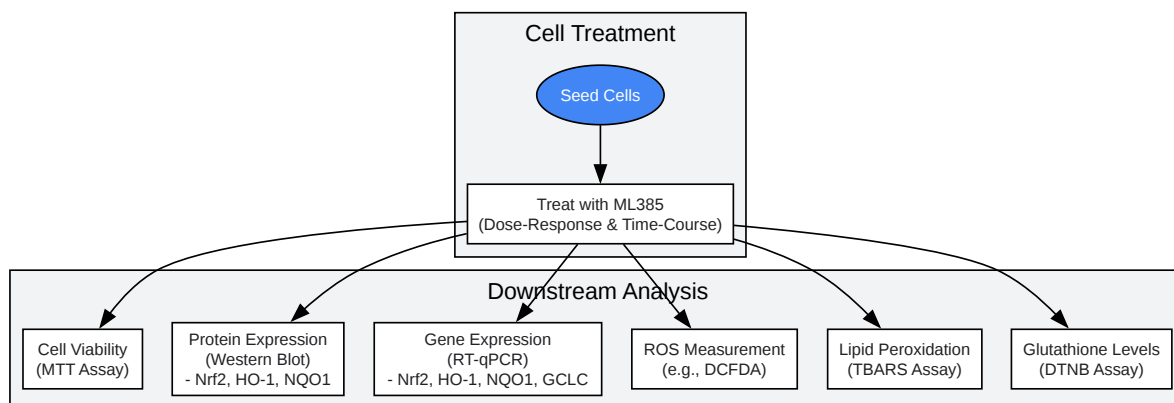
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involving **ML385**.

Keap1-Nrf2 Signaling Pathway and Inhibition by ML385

Caption: Keap1-Nrf2 pathway and **ML385** inhibition.

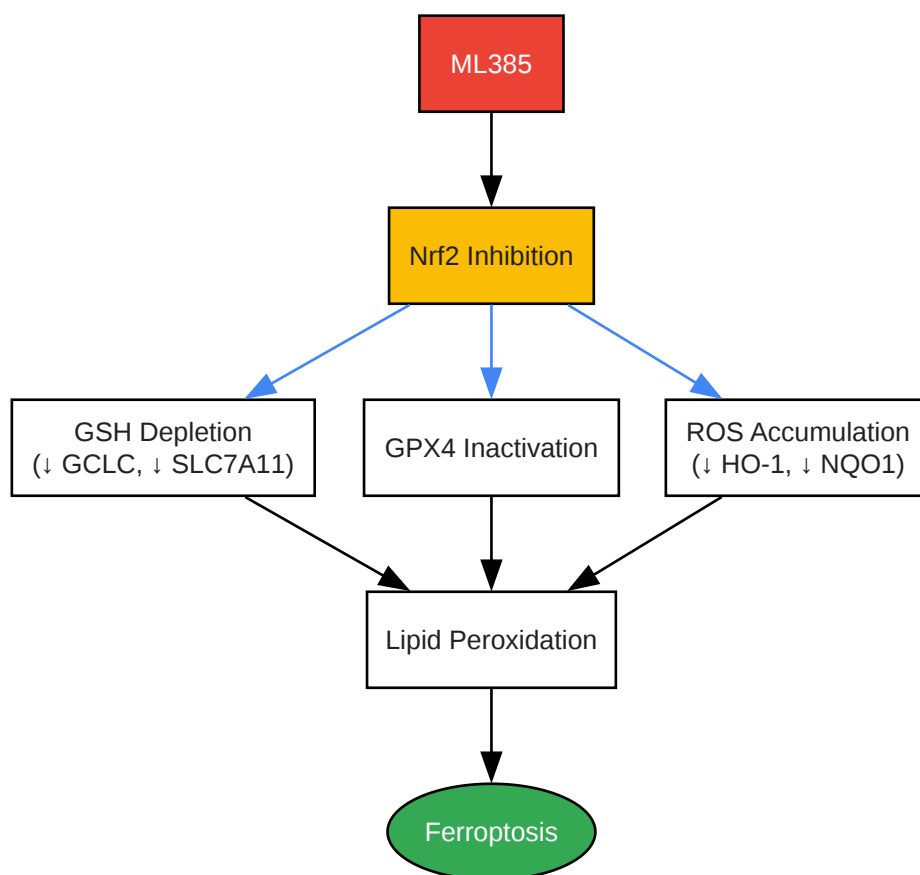
Experimental Workflow for Assessing ML385's Effect on Redox Homeostasis



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Caption: Workflow for **ML385** cellular analysis.

Logical Relationship of ML385's Pro-Ferroptotic Effect



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Caption: **ML385**'s induction of ferroptosis.

Conclusion

ML385 serves as an invaluable chemical probe for dissecting the intricate role of the Nrf2 signaling pathway in cellular redox homeostasis and disease. Its specificity and potency make it a powerful tool for inducing oxidative stress and ferroptosis in a controlled manner. This technical guide provides a centralized resource for researchers, consolidating key quantitative data and detailed experimental protocols to facilitate further investigation into the therapeutic potential of Nrf2 inhibition. As our understanding of the complex interplay between redox signaling and various pathologies deepens, the utility of well-characterized inhibitors like **ML385** will undoubtedly continue to grow, paving the way for novel therapeutic strategies in cancer and other diseases characterized by aberrant Nrf2 activity.

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